![molecular formula C18H18O2 B12611852 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one CAS No. 918138-99-5](/img/structure/B12611852.png)
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one is an organic compound with a complex structure that includes both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylacetaldehyde with acetophenone under basic conditions, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and form the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the necessary chemical transformations under milder conditions, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of UV-curable resins and coatings due to its photoinitiating properties
Mechanism of Action
The mechanism by which 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares a similar structure but lacks the extended carbon chain present in 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one.
Phenethylamine: Although structurally different, it shares some functional groups and can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its combination of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
918138-99-5 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c1-2-17(19)16(13-14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3 |
InChI Key |
FNOHBBGLHPWKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


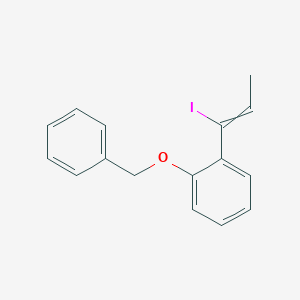
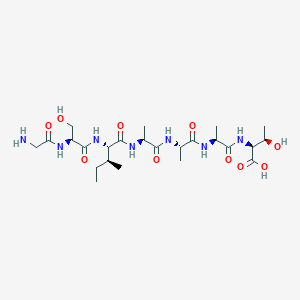
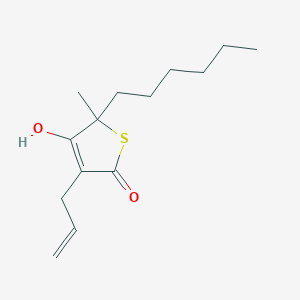
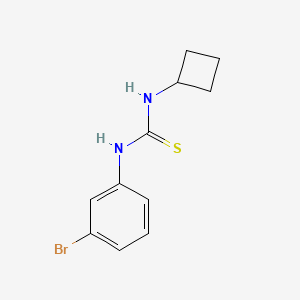
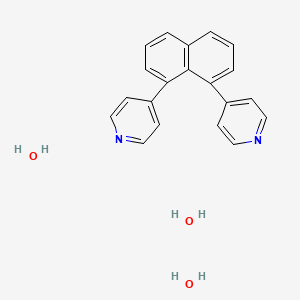
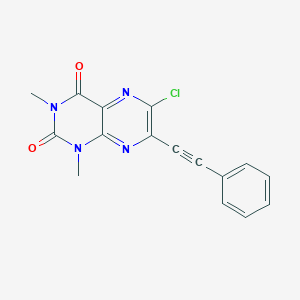
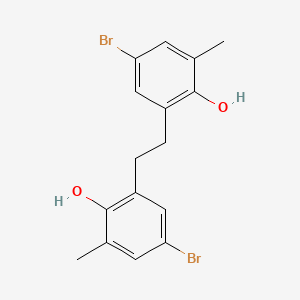
![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)
![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
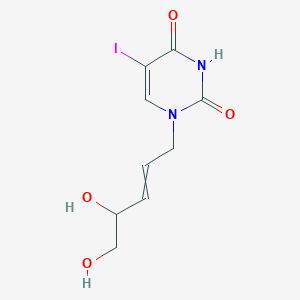
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
